molecular formula C8H8BrNO B1265513 N-(3-bromophenyl)acetamide CAS No. 621-38-5

N-(3-bromophenyl)acetamide

Cat. No.: B1265513
CAS No.: 621-38-5
M. Wt: 214.06 g/mol
InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)acetamide (CAS: 621-38-5) is an acetamide derivative with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₈BrNO, and it has a molecular weight of 214.059 g/mol . The compound is characterized by an acetamide group (-NHCOCH₃) attached to a 3-bromophenyl moiety, which confers unique electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and radiotracers .

This compound has been utilized in diverse applications, including:

  • Medicinal Chemistry: As a precursor for inhibitors targeting viral helicases (e.g., HCV NS3 helicase) .
  • Radiopharmaceuticals: Radiolabeled derivatives like [¹⁸F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide have been investigated for tumor imaging via PET/SPECT .
  • Material Science: Its halogenated structure facilitates cross-coupling reactions in polymer and catalyst design .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-bromophenyl)acetamide is typically synthesized through the bromination of acetanilide. The process involves dissolving acetanilide in glacial acetic acid and then adding bromine solution dropwise with constant stirring. The reaction is exothermic and requires cooling to maintain the temperature below 5°C. The product is then precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The use of automated systems for precise control of temperature and addition of reagents ensures higher yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Products like nitro-bromoacetanilide.

    Nucleophilic Substitution: Products like cyano-bromoacetanilide.

    Oxidation and Reduction: Products like hydroxy-bromoacetanilide.

Scientific Research Applications

Organic Synthesis

N-(3-bromophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized through electrophilic bromination of acetanilide, which involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. This process is crucial for creating derivatives that possess desired pharmacological or chemical properties.

Reactivity and Mechanism

The compound's electrophilic nature allows it to participate in various nucleophilic substitution reactions. The carbonyl carbon of the amide group acts as a site for nucleophilic attack, leading to the formation of diverse derivatives depending on the nucleophile used. This versatility makes it valuable in synthetic pathways aimed at developing new chemical entities.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential pharmacological properties. It acts as a building block for synthesizing pharmaceutical agents and has been evaluated for various biological activities.

Pharmacological Studies

Research indicates that compounds derived from this compound exhibit significant biological activity. For instance, studies have shown its potential in targeting viral replication mechanisms, particularly against SARS-CoV-2, where analogs have demonstrated inhibition of RNA-dependent RNA polymerase activity . This suggests that this compound derivatives could be explored further as antiviral agents.

Biological Studies

The compound is utilized in biological research to investigate its effects on different biological systems. Its role in studying the interaction between small molecules and biological targets is critical for understanding drug mechanisms and developing new therapeutic strategies.

Case Studies

  • Antiviral Activity : A study focused on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides highlighted their effectiveness against respiratory viruses, suggesting that similar structures incorporating this compound could also exhibit antiviral properties .
  • Structural Analysis : The crystal structure of this compound has been analyzed to understand its conformational properties and intermolecular interactions, which are essential for predicting its behavior in biological contexts .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials. Its unique properties enable it to be used in formulating various chemical products that require specific functionalities.

Data Table: Applications Overview

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules; involved in electrophilic substitution reactions.
Medicinal ChemistryBuilding block for pharmaceuticals; potential antiviral agents targeting viral replication mechanisms.
Biological StudiesInvestigates interactions with biological systems; potential therapeutic applications explored through structural analysis.
Industrial ApplicationsUsed in producing specialty chemicals; valuable for formulating products with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The acetyl group provides stability and influences the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

The following analysis compares N-(3-bromophenyl)acetamide with structurally or functionally related acetamide derivatives, emphasizing synthesis, physicochemical properties, and applications.

Halogenated Phenylacetamides

Compound Substituents Key Differences Applications/Findings Reference
This compound -Br at phenyl meta position Baseline for comparison Intermediate for antitumor agents
N-(3-Chlorophenyl)acetamide -Cl at phenyl meta position Lower molecular weight (183.6 g/mol) Higher metabolic stability in radiotracers
N-(4-Bromophenyl)acetamide -Br at phenyl para position Altered steric hindrance Reduced binding affinity in enzyme assays

Key Insights :

  • Electrophilicity : The meta-bromo substituent enhances electrophilic aromatic substitution reactivity compared to chloro analogs, making it preferable for Suzuki-Miyaura couplings .
  • Bioactivity : Para-substituted bromophenylacetamides exhibit lower binding affinity to viral proteases (e.g., SARS-CoV-2 Mpro) due to steric clashes .

Heterocyclic Acetamide Derivatives

Compound Structural Features Synthesis Yield Key Findings Reference
N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2-yl)acetamide Benzoisothiazolone core 16% Inhibits HCV NS3 helicase (IC₅₀ = 2.1 µM)
N-(3-Bromophenyl)-2-[(thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thienopyrimidine scaffold 76% Potential kinase inhibitor (in silico)
N-(4-Methoxyphenyl)acetamide -OCH₃ at phenyl para position 69% Enhanced water solubility (logP = 1.2)

Key Insights :

  • Synthetic Challenges : Bulky heterocycles (e.g., benzoisothiazolone) reduce reaction yields due to steric hindrance .
  • Solubility : Methoxy substituents improve aqueous solubility, whereas bromine increases lipophilicity (logP = 2.5 for this compound) .

Radiolabeled and Bioactive Derivatives

Compound Modification Key Application Reference
[¹⁸F]N-(4'-Fluorobenzyl)-4-(3-bromophenyl)acetamide Radiolabeled with ¹⁸F Tumor imaging (σ₂ receptor targeting)
UCM924 (N-{2-[(3-bromophenyl)(4-fluorophenyl)amino]ethyl}acetamide) Ethylamino linker Sleep-inducing and anxiolytic agent in rodents
N-(3-Bromophenyl)-2-phthalimidoacetamide Phthalimide group Antimicrobial activity (MIC = 12.5 µg/mL)

Key Insights :

  • Imaging Agents : Radiolabeled derivatives of this compound show high tumor-to-background ratios in preclinical models .
  • Pharmacokinetics: Ethylamino linkers (e.g., UCM924) improve metabolic stability compared to unmodified acetamides .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Meta-substituted bromophenyl groups optimize binding to hydrophobic enzyme pockets (e.g., HCV NS3 helicase) .
  • Synthetic Methodologies : Fe(III)-catalyzed N-amidomethylation achieves higher yields (71%) for bromophenylacetamides compared to conventional methods .

Biological Activity

N-(3-bromophenyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, antiproliferative effects, and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group attached to a brominated phenyl ring. The molecular formula is C9H10BrN, and it has a melting point of approximately 82–83 °C . The presence of the bromine atom in the para position significantly influences its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and osteosarcoma (MG-63) cells. The compound's antiproliferative activity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
  • Tubulin Interaction : this compound has been observed to interact with tubulin, leading to destabilization of microtubules. This interaction can disrupt normal cell division processes, making it a potential candidate for anticancer therapies .

Antiproliferative Activity

A summary of the antiproliferative effects of this compound across various studies is presented in the table below:

Cell LineIC50 Value (nM)Reference
MCF-725–30
MDA-MB-23123–33
HT-2916–20
MG-6312–15

These values indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer and osteosarcoma cell lines.

Study 1: Antiproliferative Effects on MCF-7 Cells

In a study conducted by researchers examining various derivatives of acetamides, this compound was found to significantly reduce the viability of MCF-7 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates, demonstrating that treatment with this compound resulted in G2/M phase arrest and increased apoptotic markers .

Study 2: Inhibition of Tubulin Polymerization

Another investigation focused on the compound's ability to inhibit tubulin polymerization. The results indicated that this compound binds to the colchicine-binding site on tubulin, leading to a reduction in microtubule formation. This effect was quantified using fluorescence microscopy and showed a dose-dependent response .

Q & A

Basic Research Questions

Q. How is the crystal structure of N-(3-bromophenyl)acetamide determined experimentally?

The crystal structure is resolved using single-crystal X-ray diffraction (XRD). Data collection involves a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and ω/φ scans. Absorption correction is applied using multi-scan methods (e.g., CrysAlis RED). The structure is optimized via full-matrix least-squares refinement on F², with hydrogen atoms positioned geometrically and refined using riding models. Key parameters include space group P2₁2₁2₁, unit cell dimensions (a = 4.7836 Å, b = 18.765 Å, c = 19.379 Å), and R-factors (R[F² > 2σ(F²)] = 0.045) .

Q. What methodologies are used to validate the purity and structure of synthesized this compound derivatives?

Purity and structure are confirmed via:

  • Nuclear Magnetic Resonance (NMR) : Assigning peaks for aromatic protons (δ ~7.0–7.5 ppm) and acetamide protons (δ ~2.1 ppm for CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : Matching experimental m/z values with theoretical molecular weights (e.g., C₈H₈BrNO: 214.06 g/mol) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates .

Q. How can hydrogen atom positions in the crystal lattice be inferred when X-ray data is insufficient?

Hydrogen atoms are often placed geometrically using constraints (e.g., C–H bond lengths fixed at 0.93–0.97 Å) and refined isotropically with riding models. This approach is validated against residual electron density maps .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the meta-position activates the phenyl ring for electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactivity by analyzing LUMO localization and charge distribution. Experimental validation involves comparing yields with para-substituted analogs (e.g., N-(4-bromophenyl)acetamide) .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural models?

Discrepancies (e.g., bond angles or torsional strains) are addressed by:

  • Re-examining refinement parameters (e.g., thermal displacement factors).
  • Performing Hirshfeld surface analysis to assess intermolecular interactions.
  • Validating computational models (e.g., density functional theory, DFT) against experimental XRD data .

Q. How can substituent effects on N-(3-bromophenyl)acetamide’s biological activity be systematically evaluated?

  • In vitro cytotoxicity assays : Use MTT or resazurin-based assays (e.g., IC₅₀ determination in cancer cell lines) .
  • Structure-Activity Relationship (SAR) studies : Synthesize derivatives with varied substituents (e.g., –NO₂, –OCH₃) and compare inhibition profiles.
  • Molecular docking : Screen against target proteins (e.g., Bcl-2/Mcl-1) to predict binding affinities .

Q. What synthetic challenges arise when introducing electron-withdrawing groups to this compound, and how are they mitigated?

Electron-withdrawing groups (e.g., –CF₃, –CN) can deactivate the aryl ring, requiring harsher conditions (e.g., Pd-catalyzed amidation at elevated temperatures). Protecting groups (e.g., Boc for amines) or directing groups (e.g., pyridyl) improve regioselectivity. Reaction progress is monitored via LC-MS to optimize yields .

Properties

IUPAC Name

N-(3-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHOHJTVFUJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211149
Record name Acetamide, N-(3-bromophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-38-5
Record name N-(3-Bromophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 3'-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Bromoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3-bromophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

691 mL of acetic anhydride are added to a solution cooled to 10° C. of 1200 g (6.976 mol, 1 eq) of 3-bromoaniline in 6 L of dichloromethane in the presence of 1.07 L (7.67 mol, 1.1 eq) of triethylamine and 25.6 g (0.209 mol, 0.03 eq) of 4-(dimethylamino)pyridine. The reaction medium is stirred at room temperature for 4 hours and then hydrolyzed with 850 mL of 1N hydrochloric acid solution, and the phases are separated by settling. The organic phase is washed with 0.5N hydrochloric acid solution and then with water, and the solvent is evaporated off. After recrystallization from diisopropyl ether/heptane, 1506.1 g of N-(3-bromophenyl)acetamide are obtained in solid form. Yield=100%
Quantity
691 mL
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
1.07 L
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
25.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-phenylamine (1.04 g, 6 mmol) was treated with DIEA (2.3 mL, 13.3 mmol) and chilled to zero degrees. Acetyl chloride (0.47 mL, 6.7 mmol) was added dropwise via syringe. Reaction was allowed to return to room temperature and stir for 1 hour. Reaction was then poured onto water and washed once. Organic phase was evaporated to beige solids (1.25 g, 98%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a dichloromethane solution (15 ml) of 3-bromoaniline (1 g), acetic anhydride (659 μl) was added, followed by stirring at room temperature for 14 hours. This was washed with water (20 ml), and the organic layer was dried over sodium sulfate. After filtering off the sodium sulfate, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=200/1), to obtain the desired compound (1.19 g, 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
659 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

A solution of acetyl chloride (44.0 ml, 0.619 mol) in tetrahydrofuran (20 ml) was added dropwise to a 0° C. solution of 3-bromoaniline (101.5 g, 0.590 mol) and triethylamine (87.4 ml, 0.625 mol) in tetrahydrofuran (550 ml). The resulting mixture was stirred 16 h at room temperature. The reaction mixture was quenched with ice/water (500 ml), acidified to pH 1 with 5N hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate extracts were washed with 1N hydrochloric acid, water, brine, then dried over sodium sulfate. The solvent was removed under reduced pressure to give 125.5 g of a red solid. Recrystallization from ethyl acetate/hexanes gave 69.2 g of an off white powder. Filtered a second crop of product to give 26 g of a tan powder. Total yield=75%.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
87.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.